molecular formula C22H17N B14682472 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine CAS No. 32861-38-4

2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine

Cat. No.: B14682472
CAS No.: 32861-38-4
M. Wt: 295.4 g/mol
InChI Key: CSXJVTNWJJSNEN-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is an aromatic heterocyclic compound that features a pyridine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 4-methyl-2-phenylnaphthalene with pyridine under specific reaction conditions. This process typically requires the use of a catalyst, such as palladium or copper, and may involve a series of steps including halogenation, coupling, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylnaphthalene: Similar in structure but lacks the pyridine ring.

    4-Methyl-2-phenylnaphthalene: Similar but without the pyridine moiety.

    2-(4-Methylphenyl)pyridine: Contains the pyridine ring but differs in the naphthalene substitution.

Uniqueness

2-(4-Methyl-2-phenylnaphthalen-1-yl)pyridine is unique due to its combined structural features of both naphthalene and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

32861-38-4

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-methyl-2-phenylnaphthalen-1-yl)pyridine

InChI

InChI=1S/C22H17N/c1-16-15-20(17-9-3-2-4-10-17)22(21-13-7-8-14-23-21)19-12-6-5-11-18(16)19/h2-15H,1H3

InChI Key

CSXJVTNWJJSNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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